

# (S)-(+)-1-Chloro-2-methylbutane chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-1-Chloro-2-methylbutane

Cat. No.: B1631678

[Get Quote](#)

An In-depth Technical Guide to (S)-(+)-1-Chloro-2-methylbutane

## Introduction

**(S)-(+)-1-Chloro-2-methylbutane** is a chiral halogenated organic compound with significant applications in stereoselective synthesis.<sup>[1]</sup> As a versatile chiral building block, it serves as a crucial intermediate in the production of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[2]</sup> Its defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical for drug efficacy and safety.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

## Chemical and Physical Properties

The properties of **(S)-(+)-1-Chloro-2-methylbutane** are summarized below. This data is essential for its handling, application in reactions, and purification.

## Identifiers and General Properties

| Property          | Value                             | Reference |
|-------------------|-----------------------------------|-----------|
| IUPAC Name        | (2S)-1-chloro-2-methylbutane      | [3]       |
| CAS Number        | 40560-29-0                        | [2][3][4] |
| Molecular Formula | C <sub>5</sub> H <sub>11</sub> Cl | [2][3][4] |
| Molecular Weight  | 106.59 g/mol                      | [2][3][4] |
| Appearance        | Colorless clear liquid            | [1][2]    |
| Purity            | ≥ 98% (GC)                        | [2]       |

## Physical and Spectroscopic Data

| Property                                | Value                 | Reference |
|-----------------------------------------|-----------------------|-----------|
| Boiling Point                           | 99 - 101 °C           | [2]       |
| Density                                 | 0.89 g/mL             | [2][4]    |
| Melting Point                           | -104 °C               | [5]       |
| Refractive Index (n <sub>20/D</sub> )   | 1.41 - 1.412          | [2]       |
| Optical Rotation ([α] <sub>20/D</sub> ) | +1.3° to +2.3° (neat) | [2][6]    |
| Specific Rotation                       | +1.7° (neat)          | [4][6]    |

## Safety and Handling

| Property            | Value                                   | Reference |
|---------------------|-----------------------------------------|-----------|
| Flash Point         | 0 °C (32 °F) - closed cup               |           |
| GHS Classification  | Flammable Liquid, Category 2            | [3][7]    |
| Hazard Statements   | H225: Highly flammable liquid and vapor | [3][7]    |
| Storage Temperature | 2 - 8 °C (Refrigerator)                 | [1][2]    |

# Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis are crucial for researchers working with this compound.

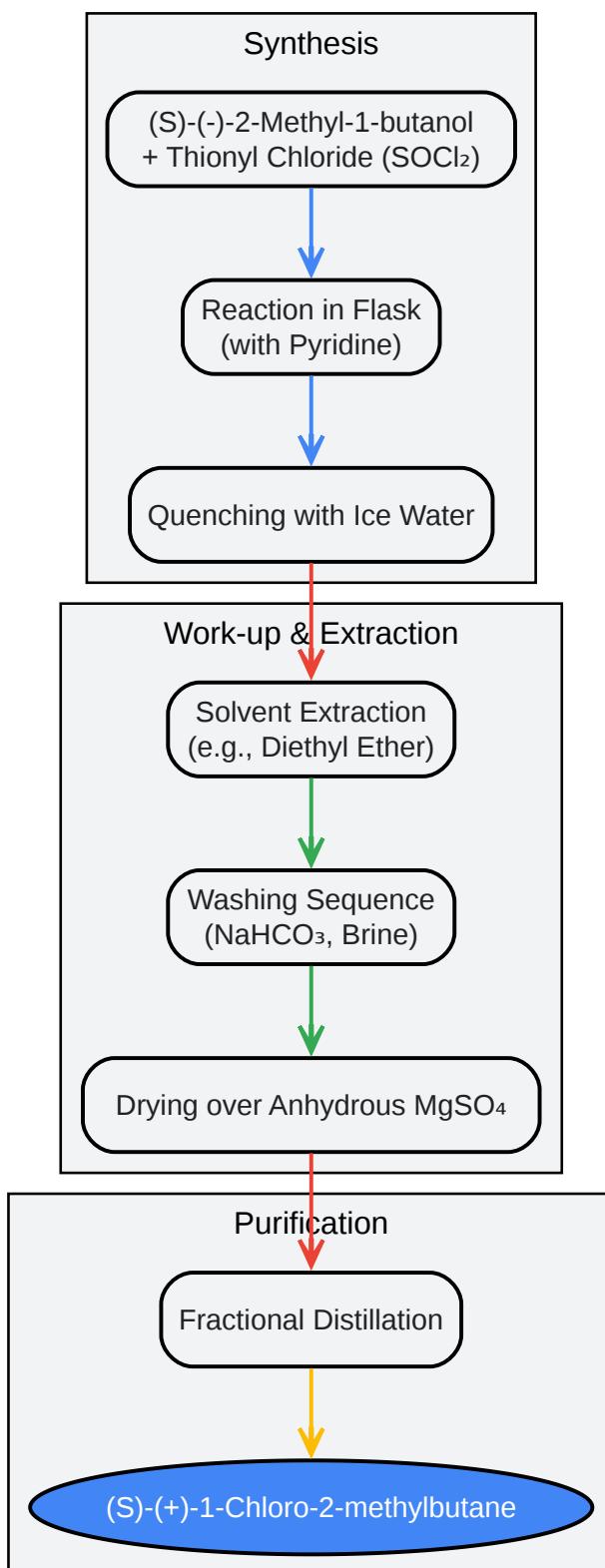
## Synthesis from (S)-(-)-2-Methyl-1-butanol

A common method for the preparation of **(S)-(+)-1-Chloro-2-methylbutane** involves the reaction of its corresponding alcohol, (S)-(-)-2-methyl-1-butanol, with a chlorinating agent. While direct reaction with concentrated HCl is effective for tertiary alcohols, reagents like thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus trichloride ( $\text{PCl}_3$ ) are often preferred for primary alcohols to minimize carbocation rearrangements and side reactions.<sup>[8]</sup>

### Methodology:

- **Reaction Setup:** In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-(-)-2-methyl-1-butanol.
- **Reagent Addition:** Thionyl chloride ( $\text{SOCl}_2$ ) is added dropwise to the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically performed at a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is carefully poured over ice water to quench any remaining thionyl chloride.
- **Extraction:** The product is extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether.
- **Washing:** The organic layer is subsequently washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
- **Drying and Concentration:** The organic extract is dried over an anhydrous drying agent (e.g., anhydrous  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure to yield the crude product.

## Purification Protocol

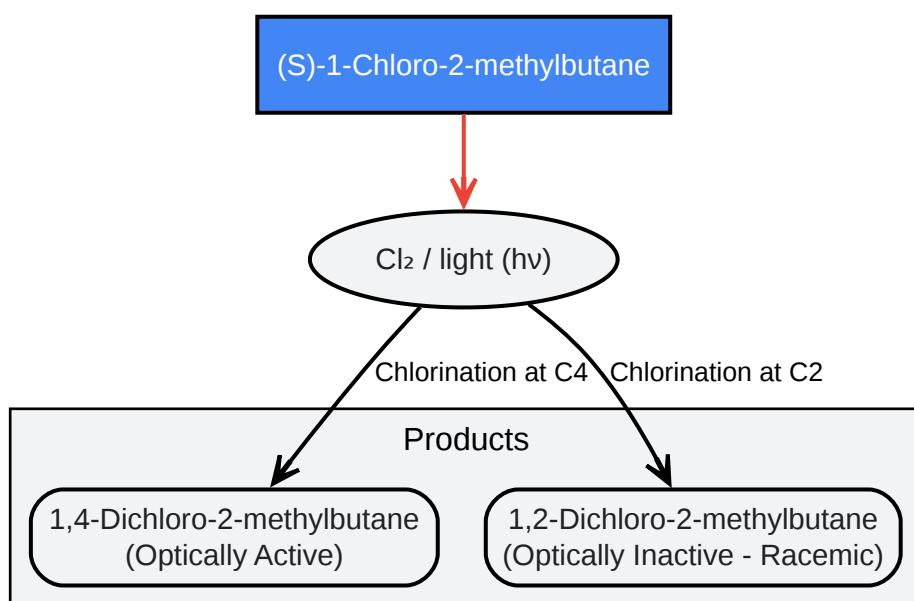

Purification is essential to achieve the high purity required for subsequent synthetic applications.[\[5\]](#)

Methodology:

- Acid Wash: The crude **(S)-(+) -1-Chloro-2-methylbutane** is stirred vigorously with concentrated sulfuric acid (95%  $H_2SO_4$ ). The acid layer is replaced if it becomes colored and the process is repeated until it remains colorless.[\[5\]](#)
- Neutralization: The organic layer is then washed with a saturated sodium carbonate ( $Na_2CO_3$ ) solution to neutralize any residual acid.[\[5\]](#)
- Water Wash: A subsequent wash with distilled water is performed to remove any remaining inorganic salts.[\[5\]](#)
- Drying: The purified product is dried over anhydrous magnesium sulfate ( $MgSO_4$ ).[\[5\]](#)
- Distillation: The final purification is achieved by fractional distillation under atmospheric or reduced pressure to obtain the pure **(S)-(+) -1-Chloro-2-methylbutane**.[\[5\]](#)

## Visualized Workflows and Pathways

### Synthesis and Purification Workflow




[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **(S)-(+)-1-Chloro-2-methylbutane**.

## Free-Radical Chlorination Pathway

**(S)-(+)-1-Chloro-2-methylbutane** undergoes light-induced free-radical chlorination with  $\text{Cl}_2$  to yield a mixture of dichlorinated products.<sup>[9][10]</sup> This reaction highlights the potential for further functionalization, though it can impact the stereochemistry of the molecule.



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the free-radical chlorination of **(S)-(+)-1-Chloro-2-methylbutane**.

## Chemical Reactivity and Applications

**(S)-(+)-1-Chloro-2-methylbutane** is a valuable reagent in organic synthesis due to its reactivity in several key transformations.

- Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, making it a key substrate for introducing new functional groups at a chiral center. For instance, reaction with aqueous potassium hydroxide (KOH) can lead to the formation of 2-methyl butanol via a substitution reaction.<sup>[11]</sup>
- Grignard Reagent Formation: It can be used to form a Grignard reagent. This organometallic compound is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of

more complex chiral molecules.<sup>[5]</sup> The Grignard reagent derived from this compound has been employed in the preparation of optically active secondary carbinols.<sup>[5]</sup>

- Free-Radical Halogenation: As illustrated in the diagram above, further halogenation can occur under UV light.<sup>[9][10]</sup> The reaction at the C2 position proceeds through a planar free radical, leading to a racemic mixture of the 1,2-dichloro product, rendering it optically inactive.<sup>[10][12]</sup> In contrast, chlorination at the C4 position does not affect the existing chiral center, resulting in an optically active product.<sup>[10]</sup>

## Conclusion

**(S)-(+)-1-Chloro-2-methylbutane** is a cornerstone chiral building block in modern organic and pharmaceutical chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the asymmetric synthesis of complex molecular targets. A thorough understanding of its handling, synthesis, and reaction pathways is essential for researchers and scientists aiming to leverage its unique stereochemical attributes in drug development and other advanced applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(+)-1-Chloro-2-methylbutane | C5H11Cl | CID 12431745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-1-CHLORO-2-METHYLBUTANE CAS#: 40560-29-0 [m.chemicalbook.com]
- 5. 1-CHLORO-2-METHYLBUTANE CAS#: 616-13-7 [m.chemicalbook.com]
- 6. (S)-(+)-1-Chloro-2-methylbutane | 40560-29-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 40560-29-0 Name: (S)-(+)-1-Chloro-2-methylbutane [xixisys.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. vaia.com [vaia.com]
- 10. homework.study.com [homework.study.com]
- 11. homework.study.com [homework.study.com]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [(S)-(+)-1-Chloro-2-methylbutane chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631678#s-1-chloro-2-methylbutane-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)